N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thiazole intermediate.
Introduction of the Nitrobenzenesulfonamide Moiety: This step involves the reaction of the thiazole intermediate with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: Formation of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural complexity.
Industrial Applications: It can be used in the synthesis of dyes and pigments, given the presence of the nitro and sulfonamide groups which are known for their chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(4-bromophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a nitro group, and a sulfonamide moiety, which contribute to its biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential interaction with biological targets.
Structural Formula
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : The thiazole ring is synthesized through the reaction of 4-chlorobenzaldehyde with thiourea.
- Alkylation : The thiazole derivative is then alkylated with 2-bromoethylamine.
- Nitro Group Introduction : The nitro group is introduced via nitration of the benzene ring.
- Sulfonamide Formation : Finally, the sulfonamide moiety is added through reaction with sulfonyl chloride.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits potent inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against several human cancer cell lines. The compound exhibited cytotoxic effects, with IC50 values indicating significant growth inhibition.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 5.0 |
MCF-7 (Breast Cancer) | 8.3 |
A549 (Lung Cancer) | 6.7 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of apoptotic markers in treated cells.
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The thiazole ring may interact with specific enzymes involved in cellular processes, inhibiting their function.
- Induction of Apoptosis : Studies show that treatment with this compound leads to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound causes cell cycle arrest at the G1 phase.
Case Studies
- Study on Antimicrobial Effects : A study published in Journal of Antibiotics demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antibiotic .
- Anticancer Research : In a study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines, showing promising results in terms of cytotoxicity and apoptosis induction .
- Mechanistic Insights : Research published in Cancer Letters provided insights into the molecular mechanisms underlying its anticancer effects, highlighting its role in modulating key signaling pathways involved in cell survival .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c18-13-7-5-12(6-8-13)17-20-14(11-26-17)9-10-19-27(24,25)16-4-2-1-3-15(16)21(22)23/h1-8,11,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFJEGFBFSYJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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